(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid
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Overview
Description
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a fluorophenyl and a thiophene ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl halide reacts with a thiophene boronic acid derivative.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronic ester to the boronic acid using hydrolysis under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boranes and Boronic Esters: Formed via reduction and oxidation reactions.
Scientific Research Applications
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and enzyme inhibition . The thiophene ring enhances its electronic properties, making it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiophene ring and fluorine substitution, making it less versatile in electronic applications.
Thiophen-2-ylboronic Acid: Similar structure but without the fluorophenyl group, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Lacks the thiophene ring, limiting its use in certain cross-coupling reactions.
Uniqueness
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the combination of the fluorophenyl and thiophene rings, which enhances its reactivity and versatility in various applications. The presence of the boronic acid group further expands its utility in cross-coupling reactions and sensing applications .
Properties
Molecular Formula |
C10H8BFO2S |
---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H |
InChI Key |
FAFWGYXRTMANPM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
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